molecular formula C11H9BrN6S2 B12621632 C11H9BrN6S2

C11H9BrN6S2

Cat. No.: B12621632
M. Wt: 369.3 g/mol
InChI Key: QXNPWACZJLYZLB-WLRTZDKTSA-N
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Description

The compound with the molecular formula C11H9BrN6S2 is a complex organic molecule that contains bromine, nitrogen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C11H9BrN6S2 typically involves multi-step organic reactions. One common method includes the reaction of brominated aromatic compounds with thiourea derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-100°C to ensure optimal yield .

Industrial Production Methods

Industrial production of This compound often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency and yield of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

C11H9BrN6S2: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

C11H9BrN6S2: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which C11H9BrN6S2 exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C11H9BrN6S2: is unique due to the presence of bromine, which can impart distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom can influence the compound’s electronic properties, making it suitable for specific applications where other halogens may not be as effective .

Properties

Molecular Formula

C11H9BrN6S2

Molecular Weight

369.3 g/mol

IUPAC Name

4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H9BrN6S2/c1-6-4-8(15-14-6)10-16-17-11(19)18(10)13-5-7-2-3-9(12)20-7/h2-5H,1H3,(H,14,15)(H,17,19)/b13-5+

InChI Key

QXNPWACZJLYZLB-WLRTZDKTSA-N

Isomeric SMILES

CC1=CC(=NN1)C2=NNC(=S)N2/N=C/C3=CC=C(S3)Br

Canonical SMILES

CC1=CC(=NN1)C2=NNC(=S)N2N=CC3=CC=C(S3)Br

Origin of Product

United States

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